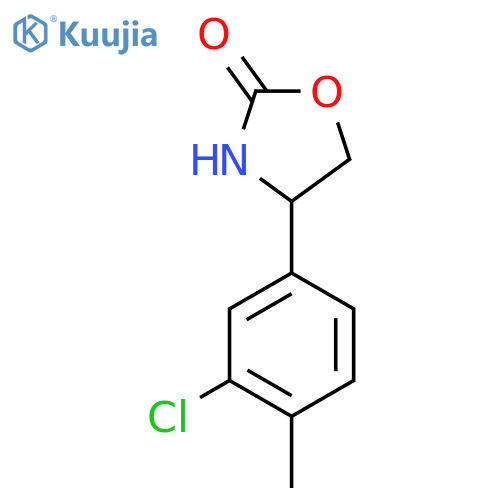

Cas no 1692691-00-1 (4-(3-chloro-4-methylphenyl)-1,3-oxazolidin-2-one)

4-(3-chloro-4-methylphenyl)-1,3-oxazolidin-2-one 化学的及び物理的性質

名前と識別子

-

- 4-(3-chloro-4-methylphenyl)-1,3-oxazolidin-2-one

- EN300-1681035

- 1692691-00-1

-

- インチ: 1S/C10H10ClNO2/c1-6-2-3-7(4-8(6)11)9-5-14-10(13)12-9/h2-4,9H,5H2,1H3,(H,12,13)

- InChIKey: DPCDICVUNLLCMT-UHFFFAOYSA-N

- SMILES: ClC1=C(C)C=CC(=C1)C1COC(N1)=O

計算された属性

- 精确分子量: 211.0400063g/mol

- 同位素质量: 211.0400063g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 2

- 重原子数量: 14

- 回転可能化学結合数: 1

- 複雑さ: 234

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.2

- トポロジー分子極性表面積: 38.3Ų

4-(3-chloro-4-methylphenyl)-1,3-oxazolidin-2-one Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1681035-1.0g |

4-(3-chloro-4-methylphenyl)-1,3-oxazolidin-2-one |

1692691-00-1 | 1g |

$1070.0 | 2023-06-04 | ||

| Enamine | EN300-1681035-5.0g |

4-(3-chloro-4-methylphenyl)-1,3-oxazolidin-2-one |

1692691-00-1 | 5g |

$3105.0 | 2023-06-04 | ||

| Enamine | EN300-1681035-0.5g |

4-(3-chloro-4-methylphenyl)-1,3-oxazolidin-2-one |

1692691-00-1 | 0.5g |

$671.0 | 2023-09-20 | ||

| Enamine | EN300-1681035-1g |

4-(3-chloro-4-methylphenyl)-1,3-oxazolidin-2-one |

1692691-00-1 | 1g |

$699.0 | 2023-09-20 | ||

| Enamine | EN300-1681035-10.0g |

4-(3-chloro-4-methylphenyl)-1,3-oxazolidin-2-one |

1692691-00-1 | 10g |

$4606.0 | 2023-06-04 | ||

| Enamine | EN300-1681035-0.1g |

4-(3-chloro-4-methylphenyl)-1,3-oxazolidin-2-one |

1692691-00-1 | 0.1g |

$615.0 | 2023-09-20 | ||

| Enamine | EN300-1681035-2.5g |

4-(3-chloro-4-methylphenyl)-1,3-oxazolidin-2-one |

1692691-00-1 | 2.5g |

$1370.0 | 2023-09-20 | ||

| Enamine | EN300-1681035-0.25g |

4-(3-chloro-4-methylphenyl)-1,3-oxazolidin-2-one |

1692691-00-1 | 0.25g |

$642.0 | 2023-09-20 | ||

| Enamine | EN300-1681035-0.05g |

4-(3-chloro-4-methylphenyl)-1,3-oxazolidin-2-one |

1692691-00-1 | 0.05g |

$587.0 | 2023-09-20 | ||

| Enamine | EN300-1681035-10g |

4-(3-chloro-4-methylphenyl)-1,3-oxazolidin-2-one |

1692691-00-1 | 10g |

$3007.0 | 2023-09-20 |

4-(3-chloro-4-methylphenyl)-1,3-oxazolidin-2-one 関連文献

-

Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

4. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111

-

Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147

4-(3-chloro-4-methylphenyl)-1,3-oxazolidin-2-oneに関する追加情報

Introduction to 4-(3-chloro-4-methylphenyl)-1,3-oxazolidin-2-one (CAS No. 1692691-00-1)

4-(3-chloro-4-methylphenyl)-1,3-oxazolidin-2-one is a significant compound in the field of pharmaceutical chemistry, characterized by its unique chemical structure and pharmacological properties. This compound, identified by the CAS number 1692691-00-1, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of a chloro-substituted aromatic ring and an oxazolidinone core makes it a versatile intermediate for synthesizing various bioactive molecules.

The oxazolidinone moiety is a crucial structural feature, known for its ability to enhance the binding affinity and selectivity of drug candidates. This heterocyclic ring system is often employed in the design of antimicrobial, antiviral, and anti-inflammatory agents. In recent years, there has been a surge in research focusing on oxazolidinone derivatives due to their favorable pharmacokinetic profiles and reduced toxicity compared to traditional scaffolds.

One of the most compelling aspects of 4-(3-chloro-4-methylphenyl)-1,3-oxazolidin-2-one is its role as a key intermediate in the synthesis of novel therapeutic agents. The 3-chloro-4-methylphenyl substituent introduces additional functional groups that can be further modified to tailor the pharmacological properties of the final product. This flexibility has made it an attractive candidate for medicinal chemists seeking to develop innovative treatments for various diseases.

Recent studies have highlighted the compound's potential in the development of antimicrobial agents. The combination of the chloro-substituent and the oxazolidinone ring appears to confer potent activity against resistant bacterial strains. This has been particularly promising in the context of rising concerns over antibiotic resistance, where new classes of antibiotics are urgently needed.

In addition to its antimicrobial applications, 4-(3-chloro-4-methylphenyl)-1,3-oxazolidin-2-one has shown promise in other therapeutic areas. Researchers have explored its potential as a kinase inhibitor, targeting specific enzymes involved in cancer cell proliferation. The compound's ability to modulate these pathways could lead to the development of effective anticancer therapies with improved selectivity and reduced side effects.

The synthesis of this compound involves multi-step organic reactions, requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to streamline the process and enhance efficiency. These techniques not only improve the scalability of production but also allow for greater customization of the final product.

The pharmacological evaluation of 4-(3-chloro-4-methylphenyl)-1,3-oxazolidin-2-one has revealed several intriguing properties. Preclinical studies have demonstrated its ability to inhibit specific enzymatic targets with high affinity, suggesting its potential as a lead compound for further drug development. Additionally, its solubility profile and metabolic stability make it an attractive candidate for formulation into oral or injectable drugs.

One notable aspect of this compound is its ability to exhibit prodrug behavior, where it is converted into an active form within the body. This property can enhance bioavailability and improve therapeutic efficacy. Such mechanisms are particularly valuable in treating chronic diseases where sustained drug delivery is essential.

The regulatory landscape for pharmaceutical compounds like 4-(3-chloro-4-methylphenyl)-1,3-oxazolidin-2-one is stringent but well-established. Manufacturers must adhere to rigorous quality control standards to ensure safety and efficacy before clinical trials can commence. The growing body of research supporting this compound's potential has prompted several pharmaceutical companies to invest in its further development.

Future directions in the study of this compound include exploring its interactions with biological targets at a molecular level using computational modeling techniques. These approaches can provide valuable insights into its mechanism of action and guide the design of next-generation derivatives with enhanced properties.

In conclusion, 4-(3-chloro-4-methylphenyl)-1,3-oxazolidin-2-one (CAS No. 1692691-00-1) represents a promising candidate in pharmaceutical research due to its unique structural features and diverse therapeutic applications. Its potential as an intermediate in drug development underscores its importance in advancing medical science and addressing unmet clinical needs.

1692691-00-1 (4-(3-chloro-4-methylphenyl)-1,3-oxazolidin-2-one) Related Products

- 1251625-37-2(N-(3,4-dimethylphenyl)-2-{4-3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide)

- 1538528-61-8(Ethyl 5-chloro-2-fluoro-4-methylbenzoate)

- 866145-06-4(1,5-DIMETHYL-1,2,3,4-TETRAHYDROPYRAZOLO[5',1':2,3]PYRIMIDO[4,5-C]PYRIDAZINE-7-CARBONITRILE)

- 2168301-70-8((6-ethyl-6-methyl-1,4-dioxan-2-yl)methanesulfonyl chloride)

- 2034608-12-1(N-(diphenylmethyl)-4-(1,3-thiazol-2-yloxy)benzamide)

- 33884-75-2(2-(cyclobutylamino)ethan-1-ol)

- 1806953-48-9(3-(Difluoromethyl)-2-iodo-6-nitropyridine-5-carbonyl chloride)

- 2172569-05-8(1-(1-amino-4,4-difluorocyclohexyl)cyclobutan-1-ol)

- 223754-20-9(5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride)

- 1567957-03-2((1R)-2-amino-1-(5-fluoropyridin-2-yl)ethan-1-ol)